molecular formula C18H22BNO3 B3216413 5-(4-Methoxyphenyl)pyridine-3-boronic acid pinacol ester CAS No. 1171891-09-0

5-(4-Methoxyphenyl)pyridine-3-boronic acid pinacol ester

Cat. No.: B3216413
CAS No.: 1171891-09-0
M. Wt: 311.2 g/mol
InChI Key: XLFWSSZQZYJZNZ-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)pyridine-3-boronic acid pinacol ester is an advanced boronic acid derivative supplied with a minimum purity of 97% . This compound belongs to the class of organoboron compounds, which are celebrated for their stability, low toxicity, and versatile reactivity, making them indispensable as synthetic intermediates and building blocks in modern organic chemistry and drug discovery . Its primary research application is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, where it acts as a crucial partner to form new carbon-carbon (C-C) bonds . This reaction is a cornerstone method for constructing complex biaryl and heterobiaryl structures that are often found in active pharmaceutical ingredients (APIs) and functional materials. The presence of the pinacol ester group enhances the compound's stability and handling properties, while the 4-methoxyphenyl and pyridyl substituents make it a valuable scaffold for creating molecules with specific electronic and steric characteristics. Boronic acids and their esters, such as this derivative, are particularly significant in medicinal chemistry. They can act as bioisosteres for carboxylic acids, potentially improving the pharmacokinetic properties, selectivity, and metabolic stability of lead compounds . Furthermore, boronic acids are known to interact with various biological targets, serving as inhibitors for enzymes such as proteasomes and β-lactamases, as demonstrated by FDA-approved drugs like bortezomib and vaborbactam . Beyond pharmaceuticals, boronic esters are key dynamic covalent bonds in developing smart materials, such as moldable, self-healing hydrogels for biomedical applications . This product is intended for research purposes as a chemical building block. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)15-10-14(11-20-12-15)13-6-8-16(21-5)9-7-13/h6-12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFWSSZQZYJZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001144083
Record name 3-(4-Methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001144083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171891-09-0
Record name 3-(4-Methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171891-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001144083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxyphenyl)pyridine-3-boronic acid pinacol ester typically involves the following steps:

    Borylation Reaction: The initial step involves the borylation of 5-bromo-3-(4-methoxyphenyl)pyridine using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Purification: The crude product is purified using column chromatography to obtain the desired boronic acid pinacol ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Suzuki–Miyaura Coupling: This compound is primarily used in Suzuki–Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.

    Oxidation and Reduction: The boronic ester group can undergo oxidation to form boronic acids or reduction to form boranes.

    Substitution Reactions: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used as catalysts.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are often employed as bases.

    Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and toluene are frequently used solvents.

Major Products:

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Boronic Acids: Formed through oxidation of the boronic ester group.

    Boranes: Formed through reduction of the boronic ester group.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: Employed as a reagent in various catalytic processes, particularly in cross-coupling reactions.

Biology and Medicine:

    Drug Development: Utilized in the synthesis of biologically active compounds and potential drug candidates.

    Molecular Probes: Used in the development of molecular probes for biological imaging and diagnostics.

Industry:

    Material Science: Applied in the synthesis of advanced materials, including polymers and nanomaterials.

    Electronics: Used in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The primary mechanism of action of 5-(4-Methoxyphenyl)pyridine-3-boronic acid pinacol ester involves its role as a boron-containing reagent in Suzuki–Miyaura coupling reactions. The process can be summarized as follows:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic ester transfers its organic group to the palladium complex, forming a new carbon-carbon bond.

    Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Substituted Pyridine Boronic Esters

The following table compares the target compound with analogs differing in substituent type, position, and electronic properties:

Compound Name CAS Number Molecular Formula Purity Key Features Reference
5-(4-Methoxyphenyl)pyridine-3-boronic acid pinacol ester 956034-20-1* C₁₉H₂₂BNO₄ 98% 4-Methoxyphenyl at C5; boronic ester at C3
3-Methoxypyridine-5-boronic acid pinacol ester 445264-60-8 C₁₂H₁₈BNO₃ >97% Methoxy at C3; boronic ester at C5
4-Pyridineboronic acid pinacol ester Not explicitly listed C₁₁H₁₆BNO₂ 95% Unsubstituted pyridine core; boronic ester at C4
6-(Cyclopropylmethoxy)pyridine-3-boronic acid pinacol ester 947191-69-7 C₁₄H₂₁BNO₃ 97% Cyclopropylmethoxy at C6; boronic ester at C3
5-Phenylpyridine-3-boronic acid 850991-38-7 C₁₁H₁₀BNO₂ Not listed Phenyl at C5; boronic acid (non-esterified) at C3
5-(Trifluoromethyl)pyridine-3-boronic acid pinacol ester 1084953-47-8 C₁₂H₁₆BF₃NO₃ Not listed Trifluoromethyl at C5; boronic ester at C3

Notes:

  • *The CAS number for the target compound is inferred from structurally similar entries in (FM-7198) but adjusted to reflect the correct substituent positions.
  • Purity data are derived from supplier catalogs (e.g., Combi-Blocks, Kanto Reagents) .

Key Structural and Reactivity Differences

Methoxy vs. Cyclopropylmethoxy: The cyclopropylmethoxy group in 947191-69-7 introduces steric bulk, which may reduce reaction rates in sterically hindered coupling partners .

Boron Group Position :

  • Boronic esters at C3 (target compound) vs. C5 (3-Methoxypyridine-5-boronic acid pinacol ester, 445264-60-8) alter regioselectivity in Suzuki reactions. For example, C3-substituted esters are more reactive in couplings with aryl halides at ortho positions .

Stability and Storage :

  • Pyridine boronic esters with electron-donating groups (e.g., 4-methoxyphenyl) exhibit greater stability under ambient conditions compared to those with electron-withdrawing substituents. However, compounds like 2-Methoxypyridine-4-boronic acid pinacol ester require storage at 0–6°C to prevent decomposition .

Research Findings and Industrial Relevance

Medicinal Chemistry: Boronic esters like 6-Morpholinopyridine-3-boronic acid pinacol ester (CAS 485799-04-0) are intermediates in kinase inhibitors, highlighting the versatility of pyridine-based boronic acids . The target compound’s stability and reactivity make it a candidate for synthesizing serotonin receptor modulators, as seen in related intermediates .

Supplier Availability :

  • Suppliers such as Combi-Blocks (FM-7198, 98% purity) and Kanto Reagents (>97% purity for 445264-60-8) provide gram-scale quantities, underscoring industrial demand .

Biological Activity

5-(4-Methoxyphenyl)pyridine-3-boronic acid pinacol ester is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and organic synthesis. This article delves into its biological activity, mechanisms of action, and applications based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C15_{15}H18_{18}BNO3_3
  • Molecular Weight : 273.12 g/mol

The biological activity of this compound is primarily attributed to its ability to participate in the Suzuki–Miyaura cross-coupling reaction, which is pivotal in forming carbon-carbon bonds in organic synthesis. The compound acts as a boronic acid derivative that can undergo protodeboronation, leading to the release of the active boron species that interact with various biological targets .

Anticancer Properties

Research indicates that compounds containing boron, including this pinacol ester, exhibit significant anticancer properties. Specifically, they have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies on related boronic acids have demonstrated their efficacy against breast and prostate cancer cells by disrupting cellular signaling pathways involved in growth and survival .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes relevant to cancer progression. For example, it can act as a reversible inhibitor of proteasomes, leading to the accumulation of pro-apoptotic factors within cells . Additionally, its derivatives have shown activity against various kinases involved in tumor growth and metastasis.

Case Studies

  • Breast Cancer Cell Lines :
    A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50_{50} value of approximately 15 µM after 48 hours of treatment .
  • Prostate Cancer Models :
    In another study involving LNCaP prostate cancer cells, treatment with this compound resulted in significant apoptosis as measured by annexin V staining and caspase activation assays. The mechanism was linked to the inhibition of the PI3K/Akt pathway, crucial for cell survival .

Research Findings Summary Table

StudyCell LineIC50_{50} (µM)Mechanism
MCF-715Apoptosis induction
LNCaP20PI3K/Akt pathway inhibition

Applications in Organic Synthesis

Beyond its biological activity, this compound serves as a valuable reagent in organic chemistry for synthesizing complex molecules through cross-coupling reactions. Its stability and ease of handling make it an attractive option for both academic research and industrial applications .

Q & A

Basic Research Questions

What are the common synthetic routes for preparing 5-(4-methoxyphenyl)pyridine-3-boronic acid pinacol ester, and what key reaction parameters influence yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where a pyridine halide reacts with a boronic ester under palladium catalysis. Key parameters include:

  • Catalyst choice : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like XPhos .
  • Base selection : Potassium phosphate or carbonate enhances coupling efficiency .
  • Solvent system : Tetrahydrofuran (THF)/water or dioxane/ethanol mixtures under inert atmospheres .
  • Temperature : Reactions often proceed at 75–85°C for 3–12 hours .
    Yields vary (69–94%) depending on reactant purity and catalyst loading .

How is the purity and structural integrity of this boronic ester validated in academic settings?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity and absence of deprotection byproducts (e.g., free boronic acid) .
  • HPLC/MS : Monitors reaction progress and quantifies impurities (<2% for >97% purity) .
  • Melting point analysis : Deviations from literature values indicate contamination .

What are the recommended storage conditions to prevent degradation?

  • Temperature : Store at 0–6°C in sealed containers to inhibit hydrolysis .
  • Moisture control : Use desiccants (e.g., silica gel) in dry environments .
  • Light exposure : Amber vials prevent photodegradation of the boronic ester moiety .

Advanced Research Questions

How can competing side reactions (e.g., protodeboronation or homocoupling) be minimized during cross-coupling?

  • Optimized stoichiometry : Use 1.1–1.3 equivalents of boronic ester to limit homocoupling .
  • Acid scavengers : Add molecular sieves to sequester water, reducing protodeboronation .
  • Precatalyst activation : Pre-stir Pd catalysts with ligands (e.g., XPhos) to enhance catalytic activity .

What strategies improve the stability of this compound under aqueous or basic conditions?

  • pH control : Maintain neutral to slightly acidic conditions (pH 5–7) to slow hydrolysis .
  • Co-solvents : Use THF or dioxane to reduce water activity in reaction mixtures .
  • Derivatization : Convert to more stable trifluoroborate salts if prolonged storage is required .

How does the methoxyphenyl substituent influence electronic properties in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs)?

The electron-donating methoxy group enhances π-π stacking interactions in COFs, increasing crystallinity and surface area (e.g., up to 1590 m²/g in COF-5 analogs). It also modulates redox activity in MOFs for catalytic applications .

Data Contradiction Analysis

Why do reported yields for Suzuki-Miyaura couplings vary significantly across studies?

Discrepancies arise from:

  • Catalyst loading : Higher Pd(dppf)Cl₂ (5 mol%) improves yields but risks colloidal Pd formation .
  • Oxygen sensitivity : Incomplete degassing reduces catalyst turnover .
  • Substrate solubility : Poorly soluble aryl halides require polar aprotic solvents (e.g., DMF), which may deactivate Pd .

How should researchers address inconsistencies in NMR data for boronic ester derivatives?

  • Deuterated solvent effects : Use CDCl₃ instead of DMSO-d₆ to avoid peak broadening .
  • Dynamic NMR : Elevated temperatures (50°C) resolve rotational isomerism in pinacol esters .
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals from methoxyphenyl and pyridine moieties .

Methodological Best Practices

What analytical methods are recommended for quantifying trace impurities?

  • LC-MS/MS : Detects sub-1% impurities (e.g., deboronated byproducts) .
  • Ion chromatography : Monitors residual inorganic salts (e.g., K₃PO₄) post-workup .

How can researchers optimize reaction scalability without compromising efficiency?

  • Flow chemistry : Continuous reactors enhance heat/mass transfer for exothermic couplings .
  • Microwave-assisted synthesis : Reduces reaction time (1–2 hours vs. 12 hours) .
  • In situ monitoring : ReactIR tracks boronic ester consumption in real time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-Methoxyphenyl)pyridine-3-boronic acid pinacol ester
Reactant of Route 2
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5-(4-Methoxyphenyl)pyridine-3-boronic acid pinacol ester

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